molecular formula C20H9BrF3N3O2S B15035992 (4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B15035992
M. Wt: 492.3 g/mol
InChI Key: JMPXREXZPDUQKD-PXNMLYILSA-N
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Description

(4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps. The initial step often includes the formation of the furan ring, followed by the introduction of the trifluoromethyl group. The bromination step is usually carried out under controlled conditions to ensure selective bromination at the desired position. The final step involves the formation of the triazatricyclo structure, which is achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-10-chloro-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
  • (4Z)-10-iodo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Uniqueness

The uniqueness of (4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H9BrF3N3O2S

Molecular Weight

492.3 g/mol

IUPAC Name

(4Z)-10-bromo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C20H9BrF3N3O2S/c21-12-7-14-17(25-9-12)27-18(28)16(30-19(27)26-14)8-13-4-5-15(29-13)10-2-1-3-11(6-10)20(22,23)24/h1-9H/b16-8-

InChI Key

JMPXREXZPDUQKD-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3

Origin of Product

United States

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